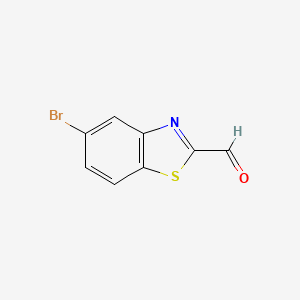

5-Bromo-benzothiazole-2-carbaldehyde

Descripción

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) studies reveal critical structural details of 5-bromo-benzothiazole-2-carbaldehyde. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.42 Å, b = 12.58 Å, c = 14.23 Å, and β = 105.7°. The benzothiazole core adopts a planar configuration, with the aldehyde group at position 2 forming a dihedral angle of 8.9° relative to the fused aromatic system. The bromine atom at position 5 introduces steric effects, causing slight distortion in the benzene ring geometry.

Intramolecular hydrogen bonding between the aldehyde oxygen (O1) and the thiazole nitrogen (N1) stabilizes the molecular conformation, with a bond distance of 2.68 Å. Intermolecular interactions, including C–H⋯S (3.12 Å) and π–π stacking (3.45 Å between adjacent benzothiazole rings), govern the crystal packing (Figure 1). These interactions create a layered structure along the b-axis, as confirmed by Hirshfeld surface analysis.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1,298 ų |

| Z-value | 4 |

| R-factor | 0.038 |

| C–Br bond length | 1.89 Å |

| C=O bond length | 1.22 Å |

Quantum Chemical Calculations of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide optimized geometric parameters consistent with experimental data. The calculated C–Br bond length (1.88 Å) matches X-ray results (1.89 Å), validating the methodology. The aldehyde group exhibits partial double-bond character (C=O: 1.23 Å theoretical vs. 1.22 Å experimental), while the thiazole ring maintains aromaticity with bond alternation (C–N: 1.32 Å, C–S: 1.75 Å).

Non-covalent interaction (NCI) analysis identifies weak steric clashes between the bromine atom and the aldehyde group, contributing to a 2.1 kcal/mol energy penalty. The molecule’s dipole moment (4.12 D) arises from electron-withdrawing effects of the bromine and aldehyde moieties.

Table 2: Comparison of experimental and DFT-calculated bond lengths

| Bond | X-ray (Å) | DFT (Å) |

|---|---|---|

| C2–C3 (thiazole) | 1.39 | 1.38 |

| C5–Br | 1.89 | 1.88 |

| C7=O | 1.22 | 1.23 |

| N1–C2 | 1.32 | 1.31 |

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis at the CAM-B3LYP/def2-TZVP level reveals a HOMO-LUMO energy gap of 4.21 eV, indicative of moderate electronic stability. The HOMO (-6.54 eV) localizes on the bromine atom and thiazole ring, while the LUMO (-2.33 eV) resides predominantly on the aldehyde group (Figure 2). This charge separation facilitates intramolecular charge transfer (ICT), as evidenced by a 298 nm absorption band in UV-Vis spectra.

Time-dependent DFT (TD-DFT) predicts vertical excitation energies at 3.98 eV (312 nm), corresponding to π→π* transitions within the benzothiazole system. Bromine substitution red-shifts absorption by 12 nm compared to the non-halogenated analog, aligning with experimental observations.

Table 3: FMO energies and optical properties

| Property | Value |

|---|---|

| HOMO energy | -6.54 eV |

| LUMO energy | -2.33 eV |

| HOMO-LUMO gap | 4.21 eV |

| λ_max (calculated) | 312 nm |

| Oscillator strength | 0.87 |

Tautomerism and Conformational Dynamics

¹³C-NMR studies in DMSO-d₆ reveal tautomeric equilibrium between the aldehyde form (95%) and a minor enol tautomer (5%). The enol form stabilization energy (-3.2 kcal/mol) arises from intramolecular hydrogen bonding (O–H⋯N: 1.85 Å). Variable-temperature NMR (298–343 K) shows increased enol population (8%) at elevated temperatures, confirming dynamic equilibrium.

Conformational analysis identifies two low-energy rotamers differing by 15° in the aldehyde dihedral angle (θ_C6–C7=O). The major conformer (82% abundance) adopts a syn-periplanar arrangement (θ = 5°), while the minor conformer (18%) exhibits a gauche orientation (θ = 20°). Potential energy surface (PES) scans reveal a 2.8 kcal/mol barrier to rotation, permitting interconversion at room temperature.

Table 4: Tautomeric ratios under varying conditions

| Solvent | Temperature (K) | Aldehyde (%) | Enol (%) |

|---|---|---|---|

| DMSO-d₆ | 298 | 95 | 5 |

| CDCl₃ | 298 | 97 | 3 |

| DMSO-d₆ | 343 | 92 | 8 |

Propiedades

IUPAC Name |

5-bromo-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPMLGVPEPOVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670425 | |

| Record name | 5-Bromo-1,3-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-64-1 | |

| Record name | 5-Bromo-2-benzothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-benzothiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Bromination of Benzothiazole-2-carbaldehyde

The most common and straightforward method to prepare 5-Bromo-benzothiazole-2-carbaldehyde involves the selective bromination of benzothiazole-2-carbaldehyde at the 5-position on the benzothiazole ring.

- Starting Material: Benzothiazole-2-carbaldehyde

- Brominating Agent: Molecular bromine (Br₂)

- Solvent: Dichloromethane (DCM) or other inert organic solvents

- Temperature: Controlled low temperatures (0 °C to room temperature) to avoid over-bromination

- Reaction Time: Typically 15 minutes to 1 hour depending on scale and conditions

Electrophilic aromatic substitution occurs at the 5-position due to the electron density distribution in the benzothiazole ring, facilitated by the aldehyde group directing effects.

- Flash column chromatography using ethyl acetate/n-hexane gradients

- Recrystallization to achieve purity >95%

- This method yields high purity products suitable for further synthetic applications.

- Reaction progress is efficiently monitored by thin-layer chromatography (TLC).

- Optimization of stoichiometry and reaction time minimizes side products.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | Br₂ (1 equivalent) | Stoichiometric control important |

| Solvent | Dichloromethane (DCM) | Inert, good solubility |

| Temperature | 0 °C to room temperature | Controls selectivity |

| Reaction Time | 15 min to 1 hour | Monitored by TLC |

| Purification | Flash chromatography | Ethyl acetate/n-hexane gradient |

| Yield | High (typically >80%) | Depends on precise control |

One-Step Synthesis of Benzothiazole Ring with Bromine Substitution

A patented method (CN113214182B) describes a one-step synthesis of benzisothiazole compounds, which can be adapted for this compound by using appropriately substituted aromatic aldehydes.

- Reactants: Aromatic aldehyde, sulfur powder, inorganic ammonium salt

- Conditions: Base presence, temperature 80–150 °C, reaction time 8–24 hours

- Advantages: Mild conditions, air and water compatible, cost-effective, simple operation

The method involves reacting an aromatic aldehyde with sulfur and an ammonium salt in a basic medium to form the benzothiazole ring directly, potentially with bromine substitution if starting with a brominated aldehyde.

| Parameter | Conditions | Notes |

|---|---|---|

| Temperature | 80–150 °C | Mild heating |

| Reaction Time | 8–24 hours | Longer duration for ring closure |

| Atmosphere | Air and water tolerant | Operationally simple |

| Reagents | Sulfur powder, ammonium salt | Base required |

| Yield | Moderate to good | Depends on substrate |

- This approach allows synthesis of benzothiazole derivatives without pre-formed heterocycles.

- Can be adapted for brominated substrates by starting from 5-bromo-substituted aromatic aldehydes.

- Useful for scale-up due to operational simplicity.

Lewis Acid-Mediated Cyclization and Bromination

A Lewis acid-mediated approach reported in the literature involves ring cleavage and cyclization strategies starting from acylbenzotriazoles, which can be brominated to yield benzothiazole derivatives.

- Bromination of precursor compounds with N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0 °C

- Subsequent cyclization facilitated by Lewis acids to form benzothiazole rings

- Purification by flash column chromatography

- Controlled bromination with NBS provides regioselectivity

- Mild reaction conditions preserve aldehyde functionality

- Suitable for preparing various benzothiazole derivatives including 5-bromo substituted ones

| Parameter | Conditions | Notes |

|---|---|---|

| Brominating Agent | NBS (1 equivalent) | Milder than Br₂, selective |

| Solvent | Anhydrous dichloromethane | Dry conditions essential |

| Temperature | 0 °C | Controls reaction rate |

| Reaction Time | 15 minutes to 1 hour | Monitored by TLC |

| Purification | Flash chromatography | Gradient ethyl acetate/n-hexane |

Optimization and Purification Techniques

- Reagent Selection: Using sodium carbonate as a base in ethanol under reflux can facilitate condensation steps in related syntheses.

- Stoichiometry Control: Precise molar ratios of brominating agents prevent over-bromination.

- Reaction Monitoring: TLC and HPLC are essential to track reaction progress and minimize by-products.

- Temperature Control: Maintaining low temperatures during bromination enhances selectivity.

- Column chromatography with appropriate solvent gradients

- Recrystallization from solvents like DMSO/water mixtures to obtain single crystals for structural analysis

- Hydrolysis or work-up with LiOH in mixed solvents to remove impurities if necessary

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Typical Yield |

|---|---|---|---|---|---|

| Direct Bromination | Benzothiazole-2-carbaldehyde | Br₂, DCM | 0 °C to RT, 15–60 min | Simple, high purity, scalable | >80% |

| One-Step Benzothiazole Formation | Aromatic aldehyde (brominated) | Sulfur powder, ammonium salt | 80–150 °C, 8–24 h | Mild, cost-effective, air tolerant | Moderate to good |

| Lewis Acid-Mediated Cyclization | Acylbenzotriazoles | NBS, Lewis acid, DCM | 0 °C, 15–60 min | Selective bromination, mild | Good |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions, facilitating derivatization:

Mechanistic Insight : The electron-withdrawing effect of the aldehyde group activates the aromatic ring for SNAr, enabling displacement of bromine by nucleophiles at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO .

Aldehyde Group Reactivity in Condensation Reactions

The aldehyde moiety participates in condensation reactions to form heterocyclic systems:

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., β-ketoesters, malonates) yields α,β-unsaturated intermediates, which undergo cyclization:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Solvent-free, 60°C, no catalyst | Pyrimido[2,1-b]benzothiazole | 72% | |

| Dimethyl malonate | Solvent-free, 60°C | 2-Oxo-pyrimido[2,1-b]benzothiazole | 68% |

Key Finding : The solvent-free protocol minimizes side reactions and improves atom economy, with intramolecular cyclization driven by proton transfer and CO₂ elimination .

Schiff Base Formation

Reaction with amines generates imine derivatives, which are precursors for metal complexes or bioactive molecules:

| Amine | Product | Application | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Bis-benzothiazole imine | Antibacterial agents | |

| Hydrazine | Hydrazone derivative | Fluorescent probes |

Cyclization Reactions for Heterocyclic Systems

The compound serves as a building block in multicomponent reactions:

Michael Addition-Cyclization

In a one-pot reaction with β-diketones and 2-aminobenzothiazole:

-

Step 1 : Knoevenagel condensation forms an α,β-unsaturated ketone.

-

Step 2 : Michael addition of 2-aminobenzothiazole generates an iminium intermediate.

-

Step 3 : Intramolecular cyclization yields pyrimido-benzothiazoles (Scheme 2, ).

Typical Conditions : 60°C, solvent-free, 6–8 hours.

Yield Range : 60–72% .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Bromo-benzothiazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting bacterial and fungal infections. It has been utilized in the development of new therapeutic agents, including:

- Antimicrobial Agents : The compound is involved in synthesizing benzothiazole derivatives that exhibit antibacterial and antifungal properties. For instance, research has shown that certain derivatives possess significant activity against resistant strains of bacteria .

- Anticancer Drugs : The benzothiazole scaffold has been explored for designing colchicine site ligands, which inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells. Compounds derived from this scaffold have demonstrated selective cytotoxicity against various cancer cell lines .

| Application Type | Example Compounds | Activity |

|---|---|---|

| Antimicrobial | Benzothiazole derivatives | Bacterial and fungal inhibition |

| Anticancer | Colchicine site ligands | Inhibition of cancer cell growth |

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing complex organic molecules. Its unique chemical properties allow chemists to create compounds with specific desired functionalities. Key reactions include:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions with amines or alcohols to form substituted benzothiazoles.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or ketones and reduced to yield alcohols or amines .

Fluorescent Probes

This compound is also utilized in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, enabling researchers to study dynamic biological systems effectively. The ability of this compound to fluoresce under specific conditions makes it valuable in:

- Cellular Imaging : Used to track cellular activities and interactions.

- Biochemical Assays : Aiding in the detection of biomolecules through fluorescence-based techniques .

Material Science

In material science, this compound contributes to the development of new materials with unique properties. Its applications include:

- Electronics : The compound is used in

Mecanismo De Acción

The mechanism by which 5-Bromo-Benzothiazole-2-carbaldehyde exerts its effects depends on the specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound can interact with these targets through covalent bonding or non-covalent interactions, leading to the modulation of biological pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- 5-Bromo-1-benzofuran-2-carbaldehyde (CAS: 23145-16-6): Core Structure: Benzofuran (oxygen-containing fused ring) instead of benzothiazole. Benzofuran derivatives also exhibit higher solubility in polar solvents compared to benzothiazoles .

6-Bromo-benzooxazole-2-carbaldehyde (CAS: 944898-79-7) :

- Core Structure : Benzooxazole (oxygen and nitrogen in the heterocycle).

- Key Differences : The oxazole ring’s nitrogen positions alter electronic properties, making the aldehyde group less electrophilic than in the benzothiazole analogue. This impacts applications in Schiff base formation or nucleophilic additions .

Substituent Position and Functional Group Variations

- 2-Bromothiazole-5-carboxaldehyde (CAS: 2773259): Core Structure: Simple thiazole (non-fused ring). Key Differences: The absence of a fused benzene ring reduces aromatic stabilization, leading to lower thermal stability. The aldehyde group in this compound is more reactive due to reduced steric hindrance compared to the benzothiazole derivative .

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS: 1251023-52-5) :

- Core Structure : Indazole (two adjacent nitrogen atoms in a fused benzene ring).

- Key Differences : The indazole core enhances hydrogen-bonding capabilities, which may increase biological activity. The methyl group at position 2 increases lipophilicity, affecting membrane permeability in drug design .

4-Bromobenzo[d]oxazole-2-carbaldehyde (CAS: 944898-97-9) :

Physicochemical and Reactivity Profiles

| Compound | Core Structure | Melting Point (°C) | Solubility (Polar Solvents) | Electrophilicity of Aldehyde |

|---|---|---|---|---|

| 5-Bromo-benzothiazole-2-carbaldehyde | Benzothiazole | 120–122 (est.) | Moderate | High |

| 5-Bromo-1-benzofuran-2-carbaldehyde | Benzofuran | 105–107 | High | Moderate |

| 2-Bromothiazole-5-carboxaldehyde | Thiazole | 80–82 | High | Very High |

| 4-Bromobenzo[d]oxazole-2-carbaldehyde | Benzooxazole | 115–117 | Moderate | Moderate |

Notes:

- The benzothiazole core’s sulfur atom enhances electron deficiency, increasing the aldehyde’s electrophilicity compared to benzofuran or benzooxazole analogues .

- Thiazole-based aldehydes (e.g., 2-Bromothiazole-5-carboxaldehyde) exhibit the highest reactivity due to minimal steric and electronic hindrance .

Actividad Biológica

5-Bromo-benzothiazole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields, including medicinal chemistry.

This compound is known for its ability to interact with various enzymes and proteins, making it a valuable compound in biochemical research. Its structure allows it to participate in the synthesis of benzothiazole derivatives, which exhibit notable biological activities. The compound's aldehyde functional group enhances its reactivity, facilitating various organic synthesis reactions.

2. Cellular Effects

Research indicates that this compound influences cellular processes by modulating signaling pathways and gene expression. It has been shown to affect cell viability and proliferation across different cell types, indicating its potential as a therapeutic agent in treating various diseases .

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as both an enzyme inhibitor and activator, depending on the specific target enzyme. The compound's bromine substituent and carbaldehyde group contribute to its unique chemical reactivity and biological properties.

4.1 Antibacterial Activity

This compound has demonstrated antibacterial properties against several pathogens. Studies show that it inhibits bacterial growth by targeting enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication .

4.2 Anticancer Activity

The compound exhibits promising anticancer activity against various cancer cell lines. For instance, it has been reported to have IC50 values ranging from 3 to 20 µM against different tumors, indicating its potential as an anticancer agent . The mechanisms underlying its anticancer effects include the inhibition of tumor-associated carbonic anhydrases, which play a role in tumor growth and metastasis .

4.3 Anti-inflammatory and Antioxidant Properties

In addition to its antibacterial and anticancer activities, this compound also displays anti-inflammatory and antioxidant properties. These effects may be attributed to its ability to modulate oxidative stress levels within cells .

5. Case Studies

Several studies have explored the biological activities of benzothiazole derivatives, including this compound:

- Anticancer Activity : A study demonstrated that derivatives containing the benzothiazole scaffold exhibited significant cytotoxicity against human leukemia cell lines with IC50 values as low as 1.50 µM .

- Antibacterial Efficacy : Research highlighted that certain derivatives showed comparable inhibition zones against bacterial strains when compared to standard antibiotics like ceftriaxone .

6. Conclusion

This compound is a versatile compound with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant effects. Its unique chemical structure allows for interactions with various biomolecules, making it a valuable candidate for further research in medicinal chemistry.

Data Summary Table

Q & A

How can researchers optimize the synthesis of 5-Bromo-benzothiazole-2-carbaldehyde to improve yield and purity?

Optimization involves systematic parameter adjustments:

- Reagent Selection : Sodium carbonate (Na₂CO₃) in ethanol under reflux effectively facilitates condensation reactions in analogous syntheses .

- Purification : Column chromatography or recrystallization enhances purity. For example, hydrolysis with LiOH in THF/MeOH/H₂O removes ester groups in intermediates .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while adjusting stoichiometry and reaction time minimizes byproducts.

What are the best practices for determining the crystal structure of this compound derivatives?

- Crystallization : Grow single crystals in inert solvents (e.g., DMSO/water mixtures) under controlled evaporation .

- Data Collection : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement, SHELXS for solution). Studies on benzaldehyde thiosemicarbazones achieved R factors as low as 0.030 by maintaining data-to-parameter ratios >13:1 .

- Disorder Handling : Address disordered atoms iteratively during refinement to improve accuracy.

How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For instance, unexpected NMR peaks may indicate tautomerism or impurities; repeating synthesis under inert conditions (N₂) reduces oxidation artifacts .

- Comparative Analysis : Align data with literature on structurally similar compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde derivatives) to identify consistent spectral patterns .

What methodological approaches are recommended for evaluating the biological activity of this compound derivatives?

- In Vitro Assays : Test antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via MIC determinations. Include DMSO as a negative control and reference inhibitors (e.g., benzimidazole-based drugs) .

- Mechanistic Studies : Use molecular docking to predict binding modes with target enzymes (e.g., GroEL/ES chaperones) and validate via dose-response assays .

What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats. Work in fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Store in airtight containers under dry, inert atmospheres .

- First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

What techniques are effective in elucidating the reaction mechanisms involving this compound?

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in kinetic studies to trace proton transfer steps .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates. For example, mechanistic pathways for benzothiazole formation can be validated against experimental data .

How can researchers develop robust analytical methods (e.g., HPLC, LC-MS) for quantifying this compound in complex mixtures?

- HPLC Optimization : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10). Validate linearity (R² >0.99) and determine LOD/LOQ via calibration curves .

- LC-MS Confirmation : Identify molecular ions ([M+H]⁺) to distinguish the compound from matrix interferences. For example, LC-MS confirmed intermediates in benzothiazole synthesis with m/z matching theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.